5-benzyl-1H-1,2,4-triazole-3-carboxamide
Overview
Description
5-Benzyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicine, agriculture, and industry. The presence of the triazole ring in the structure imparts unique chemical properties to the compound, making it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 1,2,4-triazole-3-carboxylates with benzylamine under mild conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly. This method involves heating the reactants in toluene under microwave conditions, leading to the formation of the desired product with the liberation of alcohol as a by-product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral or slightly acidic/basic environments to ensure the stability of the triazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted triazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-benzyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cell proliferation, resulting in antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives, such as:
- 5-Amino-1H-1,2,4-triazole-3-carboxamide
- 5-Benzyl-1H-1,2,3-triazole-4-carboxamide
- 5-Phenyl-1H-1,2,4-triazole-3-carboxamide
Uniqueness
What sets 5-benzyl-1H-1,2,4-triazole-3-carboxamide apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The benzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets. This unique structure may also influence its reactivity and stability under various conditions .
Properties
IUPAC Name |
5-benzyl-1H-1,2,4-triazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-9(15)10-12-8(13-14-10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,15)(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJVJWMKIYGZLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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